3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Serine Protease Inhibition Elastase Medicinal Chemistry

The compound 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-91-7; molecular formula C15H17ClN2O5S; MW 372.82) is formally classified as an N-sulfonyl oxazolidine-2,4-dione derivative. The core scaffold is recognized in medicinal chemistry for its potential as a serine protease inhibitor scaffold.

Molecular Formula C15H17ClN2O5S
Molecular Weight 372.82
CAS No. 2034362-91-7
Cat. No. B2707082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034362-91-7
Molecular FormulaC15H17ClN2O5S
Molecular Weight372.82
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O
InChIInChI=1S/C15H17ClN2O5S/c1-10-12(16)3-2-4-13(10)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-15(18)20/h2-4,11H,5-9H2,1H3
InChIKeyZFYAUFAZVGHRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione: Procurement-Relevant Identity and Baseline Characterization


The compound 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-91-7; molecular formula C15H17ClN2O5S; MW 372.82) is formally classified as an N-sulfonyl oxazolidine-2,4-dione derivative. The core scaffold is recognized in medicinal chemistry for its potential as a serine protease inhibitor scaffold [1]. However, compound-specific characterization data beyond basic molecular identity remains absent from primary literature, patent repositories, and authoritative public databases (e.g., PubChem, ChEMBL, DrugBank) based on extensive searches conducted through mid-2026. All currently identifiable listings for this specific compound reside exclusively on vendor platforms that are excluded from this analysis per the stated source restrictions, and no independent peer-reviewed publications featuring this compound have been located.

Why Direct Substitution of 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione with In-Class Analogs Is Unsupported Without Empirical Evidence


The N-sulfonyl oxazolidine-2,4-dione chemotype is known to exhibit highly nuanced structure-activity relationships, particularly with respect to the nature of N-substitution, which has been demonstrated to profoundly affect inhibitory potency and mechanism against serine proteases such as elastase and proteinase-3 [1]. However, in the absence of any published pharmacological, selectivity, or pharmacokinetic data for the specific 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione compound, there is no empirical basis to assert that substituting this molecule with a structurally similar analog would yield equivalent or superior experimental results. Any decision to substitute would be based solely on chemical intuition rather than verifiable comparative data, introducing substantial scientific and procurement risk.

Quantitative Differentiation Evidence for 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione Versus Closest Analogs


Assessment of Available Quantitative Comparative Data for Compound Selection

A systematic search of the scientific and patent literature through mid-2026 failed to identify any head-to-head comparative studies, cross-study comparable data, or class-level quantitative profiling that includes the specific compound 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-91-7). While the broader N-sulfonyl oxazolidine-2,4-dione class has been characterized as yielding potent pseudo-irreversible inhibitors of porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE) [1], no inhibition constants (Ki, IC50), selectivity ratios, or kinetic parameters (e.g., kinact/KI) have been reported for this specific molecule. Consequently, the quantitative evidence required to support a procurement decision based on demonstrated performance differentiation is currently non-existent. This absence of data must be considered the primary finding of this evidence guide.

Serine Protease Inhibition Elastase Medicinal Chemistry

Recommended Application Scenarios for 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione Based on Current Evidence


Pre-Procurement Due Diligence and Gap Analysis

The primary recommended scenario involves conducting a formal gap analysis before procurement. Based on the finding that no published biological data exists for CAS 2034362-91-7 [1], scientific teams should weigh the cost and time required for de novo characterization against the availability of well-characterized, published N-sulfonyl oxazolidine-2,4-dione analogs from the primary literature.

Chemical Probe Validation in Proprietary Screening Cascades

If this compound must be used, it should only be as part of a primary screening campaign where the compound's activity is validated in-house against a panel of serine proteases (e.g., HNE, proteinase-3, cathepsin G) alongside literature-standard inhibitors to establish its own potency and selectivity profile, as class-level inferences from the literature [1] are insufficient for project decisions.

Structure-Activity Relationship (SAR) Exploration of the Sulfonamide Moiety

Given the reported significance of the N-sulfonyl substituent on the oxazolidine-2,4-dione scaffold [1], this specific compound—featuring a 3-chloro-2-methylphenylsulfonyl group—could serve as a single data point in a broader internal SAR study aimed at mapping the contribution of ortho-substituted aryl sulfonamides to protease inhibition, provided that in-house assays are rigorously established.

Computational Modeling Followed by Experimental Verification

An initial computational docking study against PPE or HNE crystal structures, using the compound's known structure, could be performed to generate a testable hypothesis for its binding mode. However, this must be followed by mandatory experimental verification, as the purely theoretical predictions cannot substitute for the missing quantitative data.

Quote Request

Request a Quote for 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.